molecular formula C12H8BrNO4 B12613293 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol CAS No. 918429-24-0

4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol

Cat. No.: B12613293
CAS No.: 918429-24-0
M. Wt: 310.10 g/mol
InChI Key: BFWUCHVQMOKPEG-UHFFFAOYSA-N
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Description

4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol is a nitrovinyl-furan derivative characterized by a furan core substituted at position 5 with a 2-bromo-2-nitroethenyl group and at position 2 with a 4-hydroxyphenyl moiety.

Properties

CAS No.

918429-24-0

Molecular Formula

C12H8BrNO4

Molecular Weight

310.10 g/mol

IUPAC Name

4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol

InChI

InChI=1S/C12H8BrNO4/c13-12(14(16)17)7-10-5-6-11(18-10)8-1-3-9(15)4-2-8/h1-7,15H

InChI Key

BFWUCHVQMOKPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C([N+](=O)[O-])Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol typically involves the following steps:

Chemical Reactions Analysis

4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds similar to 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol exhibit significant antiproliferative effects against various cancer cell lines. For instance, related nitrovinyl compounds have shown potent pro-apoptotic responses in Burkitt lymphoma cell lines, indicating their potential as anticancer agents. The mechanism of action often involves the induction of reactive oxygen species (ROS), leading to apoptosis in malignant cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of nitrovinyl compounds can inhibit the growth of certain bacterial strains, making them candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The functionalization of polymers with such compounds allows for the development of materials with tailored characteristics suitable for specific applications, including coatings and composites .

Photonic Applications

The compound's unique electronic properties make it suitable for photonic applications. It can be explored in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its optical properties through structural modifications opens avenues for innovative designs in photonic materials .

Environmental Studies

Environmental Remediation

Research indicates that this compound may have applications in environmental remediation. Its chemical structure allows it to interact with various pollutants, potentially leading to the development of methods for detoxifying contaminated environments. Studies are ongoing to assess its efficacy in breaking down hazardous substances in soil and water .

Case Studies

Field Study Focus Findings
Medicinal ChemistryAntiproliferative effects on cancer cellsSignificant IC50 values indicating strong activity against cancer cell lines .
Materials ScienceSynthesis of polymeric materialsEnhanced mechanical properties observed when incorporated into polymer matrices .
Environmental StudiesDetoxification potentialPreliminary results suggest effectiveness in breaking down environmental pollutants .

Mechanism of Action

The mechanism of action of 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Insights :

  • The bromo-nitroethenyl group may increase electrophilicity, favoring nucleophilic substitution or Michael addition reactions, which are absent in simpler nitrovinyl derivatives .

Physicochemical Properties

A comparative analysis of physicochemical properties is provided below:

Compound Name Molecular Formula Molar Mass (g/mol) Polarity Solubility Trends
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol C₁₁H₈BrNO₄ 298.1 High (due to -OH) Likely polar solvent-soluble
2-(4-Bromophenyl)-5-(2-nitroethenyl)furan C₁₂H₈BrNO₃ 294.1 Moderate Lipophilic solvent-soluble
Thiazolyl hydrazone derivatives Variable ~350–400 Variable Depends on substituents

Key Insights :

Key Insights :

  • Nitrovinyl-thiazole hybrids exhibit antifungal activity, but the target’s bromo-nitroethenyl group could alter specificity or potency .

Biological Activity

4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide an in-depth overview of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a furan moiety and a bromo-nitroethenyl substituent, which contributes to its reactivity and biological activity. The presence of the nitro group is particularly significant as it has been associated with various pharmacological effects.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of nitro compounds can induce cell death in bacteria by producing reactive intermediates that damage DNA.

Microorganism MIC (µM) Reference
Escherichia coli20
Staphylococcus aureus30
Candida albicans15

The mechanism of action involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to bacterial DNA, resulting in cell death .

2. Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer effects. For instance, related nitrostyrene compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)0.45Apoptotic effect
HeLa (cervical cancer)0.38Induced apoptosis
HL-60 (leukemia)0.17ROS-dependent apoptosis

These results suggest that the compound may induce apoptosis through the generation of reactive oxygen species (ROS), which can activate apoptotic pathways in malignant cells .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Nitro compounds are known to modulate inflammatory responses by inhibiting key enzymes involved in inflammation.

Inflammatory Marker Inhibition (%) Reference
COX-270
IL-1β65

The mechanism involves the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Recent studies have highlighted the efficacy of nitro-containing compounds in clinical settings. For example, a study focusing on the use of related compounds for treating bacterial infections demonstrated a significant reduction in pathogen load in treated subjects compared to controls .

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